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molecular formula C8H5F2NS2 B8393654 1,2-Benzisothiazole, 3-[(difluoromethyl)thio]-

1,2-Benzisothiazole, 3-[(difluoromethyl)thio]-

Cat. No. B8393654
M. Wt: 217.3 g/mol
InChI Key: KTCGAOCONIWPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162351

Procedure details

4.1 g (0.02 mol) Potassium 1,2-benzoisothiazole-3-thiolate was suspended in 25 ml dioxane and treated with a solution of 5.6 g (0.10 mol) potassium hydroxide in 9 ml water. At a temperature of 60°-70° C., a slow stream of chlorodifluoromethane was passed through over 30 minutes. The mixture was added to 500 ml ice/water and extracted several times with ethyl acetate. The organic phase was dried over magnesium sulphate, filtered and concentrated. The residual oil was purified by silica gel column chromatography (eluent: hexane/diethyl ether 9:1).
Name
Potassium 1,2-benzoisothiazole-3-thiolate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([S-:10])=[N:2]1.[K+].[OH-].[K+].Cl[CH:15]([F:17])[F:16]>O1CCOCC1.O>[F:16][CH:15]([F:17])[S:10][C:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][N:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
Potassium 1,2-benzoisothiazole-3-thiolate
Quantity
4.1 g
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)[S-].[K+]
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At a temperature of 60°-70° C.
CUSTOM
Type
CUSTOM
Details
was passed through over 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by silica gel column chromatography (eluent: hexane/diethyl ether 9:1)

Outcomes

Product
Name
Type
Smiles
FC(SC1=NSC2=C1C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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